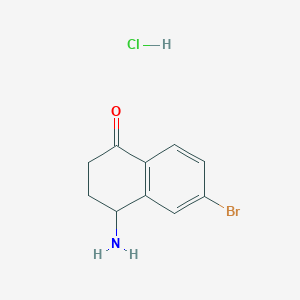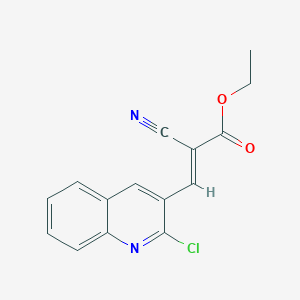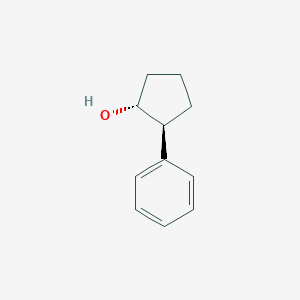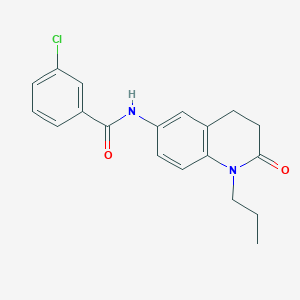![molecular formula C16H18N2OS B2745164 (Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868674-48-0](/img/structure/B2745164.png)
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide, also known as MPT0B392, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anticancer activity and has been investigated for its mechanism of action and potential use in cancer treatment.
Scientific Research Applications
Antifungal Applications in Agriculture
The compound has been explored for its potential as an antifungal agent in agriculture. Research indicates that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi . This is particularly important for controlling plant pathogens that can cause substantial yield losses and produce mycotoxins harmful to human and animal health. The compound’s derivatives have shown promise in outperforming commercially available fungicides like chlorothalonil and hymexazol, with lower cytotoxicity to cells, suggesting a safer alternative for agricultural use .
Potential as Botanical Fungicides
Continuing from its antifungal properties, the compound’s derivatives are being considered for development as botanical fungicides . These could offer an environmentally friendly option in the fight against crop diseases. The research supports the theoretical basis for the application of these derivatives as botanical fungicides, which could lead to more sustainable agricultural practices .
Synthesis of Novel Derivatives
The compound serves as a base for the synthesis of novel derivatives with potential applications in various fields. The design and synthesis of these derivatives involve spectroscopic analysis and in vitro testing to evaluate their efficacy . This process not only helps in discovering new applications but also in understanding the structure-activity relationships that govern the compound’s properties.
Low-Toxicity Agricultural Agents
The low cytotoxicity of the compound’s derivatives makes them suitable candidates for use as agricultural agents . This aspect is crucial for maintaining ecological balance and reducing the negative impact on non-target organisms in the environment .
Research on Molecular Frameworks
The compound’s structure is being studied to develop new molecular frameworks. These frameworks could lead to the discovery of novel compounds with unique properties and applications, extending beyond antifungal agents to other areas of chemical research .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of the compound is essential for optimizing its applications. SAR studies help in identifying which modifications in the compound’s structure can enhance or reduce its activity, leading to more targeted and effective applications .
Exploration of Green Pesticides
The compound’s derivatives are part of ongoing research to explore green pesticides . These are pesticides that are designed to be safe for the environment, with minimal impact on non-target species and reduced risk of pollution .
Development of Environment-Friendly Fungicides
Finally, the compound is at the forefront of developing environment-friendly fungicides. The goal is to create fungicides that are not only effective against plant pathogens but also do not contribute to environmental pollution or resistance in microorganisms .
properties
IUPAC Name |
2,2-dimethyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-6-10-18-13-11(2)8-7-9-12(13)20-15(18)17-14(19)16(3,4)5/h1,7-9H,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSXDLOZDCLFFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2745083.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2745089.png)



![Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2745098.png)

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)
![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)
![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)